molecular formula C23H25N3O3S2 B11238633 2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide

2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide

Cat. No.: B11238633
M. Wt: 455.6 g/mol
InChI Key: TWPJXQUBSFCYJD-UHFFFAOYSA-N
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Description

“2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide” is a synthetic organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide” typically involves multi-step organic reactions. The process may include:

    Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the sulfonyl group: This step involves the reaction of the quinoline derivative with a sulfonyl chloride in the presence of a base.

    Attachment of the pyrrolidine ring: This can be done through nucleophilic substitution reactions.

    Formation of the acetamide linkage: This involves the reaction of the sulfonylated quinoline with an acyl chloride or anhydride in the presence of a base.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions could target the quinoline ring or the sulfonyl group, potentially leading to the formation of dihydroquinoline derivatives or sulfinates.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce dihydroquinoline derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, quinoline derivatives are often studied for their potential as antimicrobial, antiviral, and anticancer agents. This compound could be investigated for similar activities.

Medicine

Medicinal chemistry applications might include the development of new drugs targeting specific enzymes or receptors. The sulfonyl and quinoline moieties are known to interact with various biological targets.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide” would depend on its specific biological target. Generally, quinoline derivatives can interact with DNA, enzymes, or receptors, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with known antimicrobial properties.

    Sulfonylquinolines: Compounds with similar sulfonyl and quinoline moieties.

    Acetamides: Compounds with the acetamide functional group.

Uniqueness

The uniqueness of “2-{[4-Methyl-6-(pyrrolidine-1-sulfonyl)quinolin-2-YL]sulfanyl}-N-(3-methylphenyl)acetamide” lies in its combination of functional groups, which may confer unique biological activities and chemical reactivity.

Properties

Molecular Formula

C23H25N3O3S2

Molecular Weight

455.6 g/mol

IUPAC Name

N-(3-methylphenyl)-2-(4-methyl-6-pyrrolidin-1-ylsulfonylquinolin-2-yl)sulfanylacetamide

InChI

InChI=1S/C23H25N3O3S2/c1-16-6-5-7-18(12-16)24-22(27)15-30-23-13-17(2)20-14-19(8-9-21(20)25-23)31(28,29)26-10-3-4-11-26/h5-9,12-14H,3-4,10-11,15H2,1-2H3,(H,24,27)

InChI Key

TWPJXQUBSFCYJD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CSC2=NC3=C(C=C(C=C3)S(=O)(=O)N4CCCC4)C(=C2)C

Origin of Product

United States

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